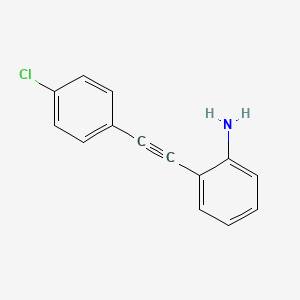
2-((4-Chlorophenyl)ethynyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-((4-Chlorophenyl)ethynyl)aniline” is a chemical compound with the CAS Number: 221910-19-6 . It has a molecular weight of 227.69 and its linear formula is C14H10ClN . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI Code for “2-((4-Chlorophenyl)ethynyl)aniline” is 1S/C14H10ClN/c15-13-9-6-11 (7-10-13)5-8-12-3-1-2-4-14 (12)16/h1-4,6-7,9-10H,16H2 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
“2-((4-Chlorophenyl)ethynyl)aniline” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .Applications De Recherche Scientifique
Crystal Structure Analysis
The crystal structures of certain 4-substituted anilines, including those with ethynyl substituents like 2-((4-Chlorophenyl)ethynyl)aniline, reveal their role in forming specific molecular arrangements due to similar polarizations. This understanding aids in the development of materials with predetermined crystal structures for various applications (Dey, Jetti, Boese, & Desiraju, 2003).
Organic Semiconductor Research
Compounds with ethynyl spacers, similar to 2-((4-Chlorophenyl)ethynyl)aniline, have been synthesized and studied for their potential as organic semiconductor materials. These studies include analysis of their thermal stability, photophysical properties, and potential application in photovoltaic materials (Niu, Lu, Sun, Li, & Tao, 2013).
Synthesis of Poly(organophosphazenes)
Research on poly(bis[4-([trimethylsilyl]ethynyl)anilino]phosphazene), which involves compounds similar to 2-((4-Chlorophenyl)ethynyl)aniline, highlights the potential of these materials in creating thermally curable polymers. Such polymers are soluble in common organic solvents and could be useful in various industrial applications (Chang, Rhee, Cheong, & Yoon, 1992).
Fluorescent Thermometer Development
A derivative of 2-((4-Chlorophenyl)ethynyl)aniline, namely N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline, shows potential as a ratiometric fluorescent thermometer. This application is based on its unique property of intensifying fluorescence with increasing temperature, which is useful in temperature detection (Cao et al., 2014).
Electrochemical Synthesis and Applications
In a study focused on the electrochemical synthesis of novel polymers based on aniline derivatives similar to 2-((4-Chlorophenyl)ethynyl)aniline, researchers found promising applications in the fabrication of dye-sensitized solar cells. These polymers showed improved energy conversion efficiency compared to traditional materials (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
2-[2-(4-chlorophenyl)ethynyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN/c15-13-9-6-11(7-10-13)5-8-12-3-1-2-4-14(12)16/h1-4,6-7,9-10H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMODDNMUXZNAEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Chlorophenyl)ethynyl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutyl]propanamide](/img/structure/B2710860.png)
![(Z)-3-(4-Chlorophenyl)-2-cyano-N-[5-(diethylsulfamoyl)-2-pyrrolidin-1-ylphenyl]prop-2-enamide](/img/structure/B2710862.png)
![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-nitrobenzamide](/img/structure/B2710863.png)

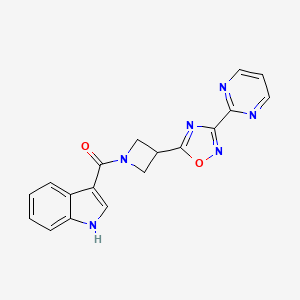
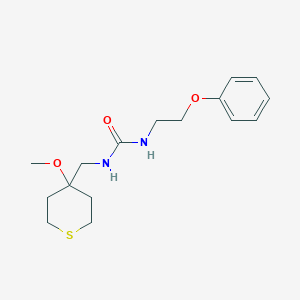
![1-{[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl}piperidine-4-carboxamide](/img/structure/B2710868.png)

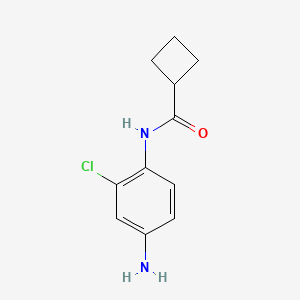
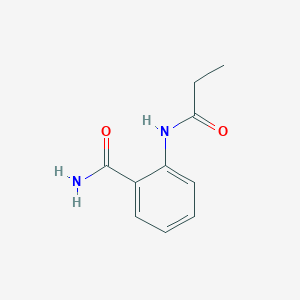
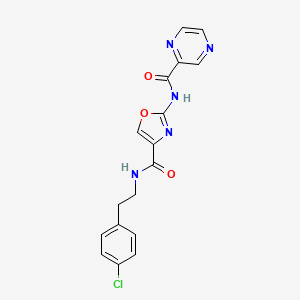

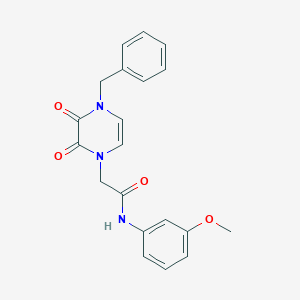
![ethyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2710881.png)